Selonsertib - 1448428-04-3

Selonsertib

Catalog Number: EVT-253644
CAS Number: 1448428-04-3
Molecular Formula: C24H24FN7O
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Selonsertib is an orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) []. ASK1, also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), plays a crucial role in cellular responses to various stresses including oxidative stress, endoplasmic reticulum stress, calcium influx, and infection []. Selonsertib is classified as a kinase inhibitor and is being investigated for its potential in treating inflammatory disorders, certain types of cancer, cardiovascular and neurodegenerative diseases, and diabetes [].

Future Directions
  • Combination Therapies: Exploring the use of Selonsertib in combination with other agents may enhance its efficacy, especially in complex diseases like NASH [, ].
  • Identifying Responsive Patient Subgroups: Research focusing on identifying specific patient subgroups who may benefit most from Selonsertib treatment could lead to more targeted therapies [, , ].
  • Exploring Novel Applications: Further investigation into Selonsertib's potential in other ASK1-related diseases like acute liver failure, pulmonary fibrosis, and osteoarthritis is warranted [, , ].
  • Understanding Resistance Mechanisms: Research to elucidate the mechanisms behind Selonsertib resistance, such as those observed in glioma cells [], could lead to strategies for overcoming these limitations.

Simtuzumab

Compound Description: Simtuzumab is a monoclonal antibody that targets lysyl oxidase-like 2 (LOXL2), an enzyme involved in collagen crosslinking and a potential therapeutic target for fibrosis. []

Obeticholic acid

Compound Description: Obeticholic acid is a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and inflammation. [, ]

Relevance: Obeticholic acid represents an alternative therapeutic strategy for NASH and liver fibrosis, targeting different pathways than Selonsertib. While Selonsertib inhibits ASK1 to reduce inflammation and apoptosis, obeticholic acid activates FXR to improve metabolic dysfunction and reduce liver injury. Obeticholic acid has shown promising results in clinical trials and is considered a potential treatment option for NASH. [, ]

Elafibranor

Compound Description: Elafibranor is a dual peroxisome proliferator-activated receptor alpha/delta (PPARα/δ) agonist. PPARs are nuclear receptors involved in regulating lipid metabolism, inflammation, and fibrosis. [, , ]

Relevance: Similar to obeticholic acid, elafibranor offers an alternative therapeutic approach for NASH by targeting metabolic pathways. It aims to improve liver steatosis, inflammation, and fibrosis through its dual PPARα/δ agonism. Although initial phase 3 trial results for elafibranor were not successful, further investigation is ongoing. [, , ]

Cenicriviroc

Compound Description: Cenicriviroc is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in inflammatory cell recruitment and activation. [, , ]

Relevance: Cenicriviroc represents another approach to treating NASH by targeting the inflammatory component of the disease. While Selonsertib aims to reduce inflammation by inhibiting ASK1 signaling within cells, cenicriviroc blocks the recruitment of inflammatory cells to the liver. [, , ]

Liraglutide

Compound Description: Liraglutide is a glucagon-like peptide-1 receptor (GLP-1R) agonist initially developed for treating type 2 diabetes mellitus. GLP-1R agonists have demonstrated beneficial effects on glucose homeostasis, insulin sensitivity, and body weight regulation. []

Relevance: Liraglutide has shown potential in preclinical studies for improving NASH and liver fibrosis, likely through its metabolic effects. Its inclusion in combination therapy with Selonsertib in preclinical models emphasizes the potential for multi-target approaches to treat this complex disease. []

Resmetirom

Compound Description: Resmetirom is a selective thyroid hormone receptor beta (THR-β) agonist. THR-β activation can improve lipid metabolism, reduce inflammation, and potentially ameliorate fibrosis. [, ]

Relevance: Resmetirom is another example of a drug targeting metabolic pathways as a therapeutic approach for NASH. It acts through a different mechanism than Selonsertib, highlighting the complexity of NASH pathogenesis and the need for exploring various therapeutic targets. [, ]

Aramchol

Compound Description: Aramchol is a first-in-class stearoyl-CoA desaturase 1 (SCD1) modulator. SCD1 is an enzyme involved in fatty acid synthesis, and its inhibition could potentially reduce hepatic steatosis and inflammation. [, ]

Relevance: Aramchol represents a more targeted approach to reducing hepatic steatosis, a key driver of NASH progression. Unlike Selonsertib, which aims to address downstream consequences of NASH, Aramchol focuses on modulating lipid metabolism upstream. [, ]

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker commonly used to treat hypertension. It has demonstrated potential anti-inflammatory and antifibrotic effects in preclinical studies. []

Bardoxolone methyl

Compound Description: Bardoxolone methyl is an activator of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor regulating antioxidant and anti-inflammatory responses. [, ]

Relevance: Bardoxolone methyl represents an alternative approach to targeting oxidative stress and inflammation in DKD, a potential complication of NASH. While Selonsertib focuses on ASK1 inhibition, bardoxolone methyl aims to enhance the body's natural defense mechanisms against oxidative damage and inflammation. [, ]

Pentoxifylline

Compound Description: Pentoxifylline is a non-specific phosphodiesterase inhibitor with anti-inflammatory properties. It is FDA-approved for treating intermittent claudication but has also been investigated for its potential benefits in DKD. [, , ]

Relevance: Pentoxifylline represents a readily available drug with potential for repurposing in treating DKD, offering an alternative to Selonsertib. Its anti-inflammatory effects may be beneficial in slowing the progression of DKD, although further research is needed to confirm its efficacy. [, , ]

Overview

Selonsertib, also known as GS-4997, is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of liver diseases such as nonalcoholic steatohepatitis (NASH) and liver fibrosis. Selonsertib acts by modulating key signaling pathways involved in inflammation and fibrosis, making it a candidate for various clinical applications.

Source

Selonsertib was developed by Gilead Sciences and has been investigated in several clinical trials, particularly focusing on its efficacy in patients with liver diseases. The compound's development was driven by the need for effective treatments targeting liver fibrosis and related conditions.

Classification

Selonsertib is classified as an ASK1 inhibitor. It belongs to the broader category of kinase inhibitors, which are compounds that inhibit the activity of specific kinases involved in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of selonsertib involves several steps that focus on creating a compound with high selectivity for ASK1. The synthesis typically begins with the preparation of key intermediates through traditional organic chemistry techniques, including:

  • Stereoselective synthesis: This method allows for the formation of specific stereoisomers that enhance the biological activity of the compound.
  • Chiral chromatography: This technique is employed to separate and purify the desired stereoisomers from the reaction mixture.

Technical Details

The synthetic route includes reactions such as amide bond formation and cyclization to yield the final product. The purity and identity of selonsertib are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

Selonsertib has a complex molecular structure characterized by its specific functional groups that confer its biological activity. The molecular formula is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S, and its structure includes:

  • A sulfonamide group
  • An amide linkage
  • A substituted aromatic ring system

Data

The compound's molecular weight is approximately 286.33 g/mol. Structural analysis using X-ray crystallography or NMR provides insights into its three-dimensional conformation, which is crucial for understanding its interaction with ASK1.

Chemical Reactions Analysis

Reactions

Selonsertib undergoes various chemical reactions that are critical for its function as an ASK1 inhibitor. Key reactions include:

  • Binding to ASK1: The interaction between selonsertib and ASK1 involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the kinase.
  • Metabolic transformations: In vivo studies indicate that selonsertib is metabolized primarily in the liver, undergoing phase I metabolic reactions such as oxidation and conjugation.

Technical Details

The kinetics of these reactions can be studied using enzyme assays that measure the inhibition of ASK1 activity in the presence of varying concentrations of selonsertib.

Mechanism of Action

Process

Selonsertib exerts its therapeutic effects primarily through the inhibition of ASK1, a key regulator in stress-induced apoptosis and inflammation. By blocking this pathway, selonsertib reduces:

  • Hepatic stellate cell activation: This is crucial in preventing liver fibrosis.
  • Cytokine production: The compound decreases inflammatory cytokines, thereby mitigating liver inflammation.

Data

Research indicates that selonsertib effectively reduces markers of fibrosis and inflammation in preclinical models, demonstrating significant potential in clinical settings for patients with liver disease .

Physical and Chemical Properties Analysis

Physical Properties

Selonsertib appears as a white to off-white solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water, which influences its formulation for therapeutic use.

Chemical Properties

Key chemical properties include:

  • pKa: The dissociation constant indicates how well selonsertib ionizes in solution, affecting its absorption and distribution.
  • Stability: Selonsertib shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal stability.

Applications

Scientific Uses

Selonsertib has been primarily investigated for:

  • Liver Diseases: Its role as an anti-fibrotic agent is being explored in conditions like NASH and cirrhosis.
  • Inflammatory Conditions: Studies suggest potential applications in other inflammatory diseases due to its ability to modulate immune responses .

Clinical trials have shown promising results, leading to further exploration of its efficacy and safety profiles across various patient populations .

Properties

CAS Number

1448428-04-3

Product Name

Selonsertib

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide

Molecular Formula

C24H24FN7O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)

InChI Key

YIDDLAAKOYYGJG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F

Synonyms

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.